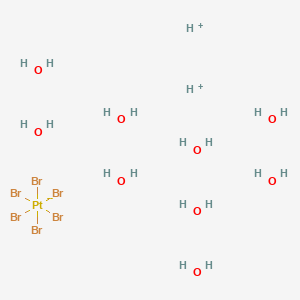![molecular formula C30H34ClN2O2RuS B8203654 N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride](/img/structure/B8203654.png)
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of compound “N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride” involves the coordination of ruthenium with N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide and 1,3,5-trimethylbenzene. The reaction typically occurs in the presence of a chloride source. The preparation methods can vary, but common synthetic routes include:
One-step carbonization: This method involves direct carbonization of the precursor materials under controlled conditions.
Two-step carbonization: This involves an initial carbonization step followed by further treatment to achieve the desired product.
Hydrothermal methods: These methods use high-temperature and high-pressure water to facilitate the reaction.
Template methods: These involve using a template to guide the formation of the desired structure.
化学反応の分析
Compound “N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include oxygen, ozone, and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Coordination reactions: These involve the formation of coordination complexes with metals.
科学的研究の応用
Compound “N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride” has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug delivery agent and in photodynamic therapy.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and materials science.
作用機序
The mechanism of action of compound “N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride” involves its ability to form coordination complexes with various molecular targets. The ruthenium center can interact with biological molecules, leading to changes in their structure and function. This interaction can affect various molecular pathways, including those involved in cell signaling, metabolism, and gene expression .
類似化合物との比較
Compound “N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride” can be compared with other similar compounds, such as:
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide: This compound lacks the ruthenium center and has different chemical properties.
Ruthenium complexes with different ligands: These compounds have different ligands attached to the ruthenium center, leading to variations in their chemical and biological activities.
Other transition metal complexes: Compounds involving other transition metals, such as platinum and palladium, can have similar coordination chemistry but different reactivity and applications
特性
IUPAC Name |
N-[(1R,2R)-2-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;ruthenium(1+);1,3,5-trimethylbenzene;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S.C9H12.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-7-4-8(2)6-9(3)5-7;;/h2-15,20-21,23H,22H2,1H3;4-6H,1-3H3;1H;/q;;;+1/p-1/t20-,21-;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABSEZBJIPZYQB-AGEKDOICSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.[Cl-].[Ru+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N.CC1=CC(=CC(=C1)C)C.[Cl-].[Ru+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34ClN2O2RuS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-(Difluoroboryl)-2-[alpha-(3,5-dimethyl-2H-pyrrole-2-ylidene)benzyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B8203662.png)
![Tris[2-(4,6-difluorophenyl)pyridinato-C2,N]iridium(III)](/img/structure/B8203664.png)

